Cas no 58976-18-4 (Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-)

Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio- structure
58976-18-4 structure
Product Name:Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-
Numero CAS:58976-18-4
MF:C14H20N6O5S
MW:384.410800933838
CID:340299
PubChem ID:193
Update Time:2025-04-19

Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio- Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-
    • S-ADENOSYL-D,L-HOMOCYSTEINE
    • SY357809
    • FT-0661430
    • S-(5''-Adenosyl)-D-homocysteine
    • 2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulanyl]butanoic acid
    • 58976-18-4
    • SAH (S-Adenosylhomocysteine)
    • SAH;S-(5'-adenosyl)-L-homocysteine;S-adenosylhomocysteine;5'-Deoxy-S-Adenosyl-L-Homocystmine
    • CHEBI:181457
    • S-adenosyl-dl-homocysteine
    • 53276-26-9
    • (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
    • SCHEMBL12436336
    • BCP31730
    • 2-Amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
    • (S)-2-Amino-4-[[[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxy-2-tetrahydrofuryl]methyl]thio]butanoic Acid
    • DTXSID90862497
    • 5-DEOXY-S-ADENOSYL-L-HOMOCYSTEINE
    • Inchi: 1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)
    • Chiave InChI: ZJUKTBDSGOFHSH-UHFFFAOYSA-N
    • Sorrisi: S(CCC(C(=O)O)N)CC1C(C(C(N2C=NC3C(N)=NC=NC2=3)O1)O)O

Proprietà calcolate

  • Massa esatta: 384.1218
  • Massa monoisotopica: 384.12158893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 504
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.5
  • Superficie polare topologica: 208Ų

Proprietà sperimentali

  • PSA: 182.63
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited